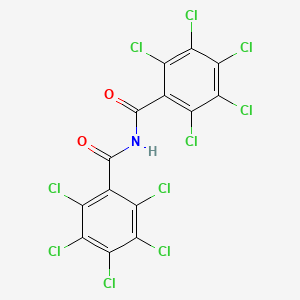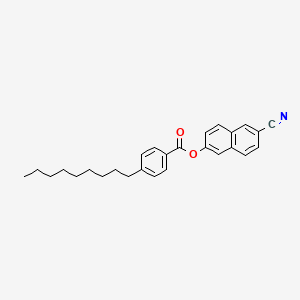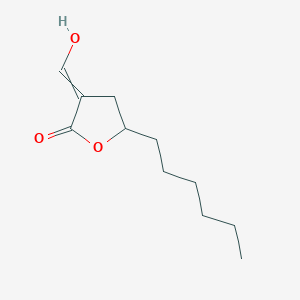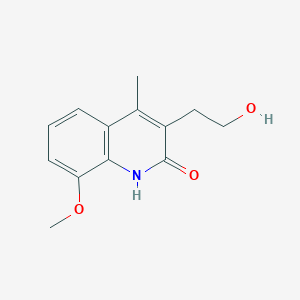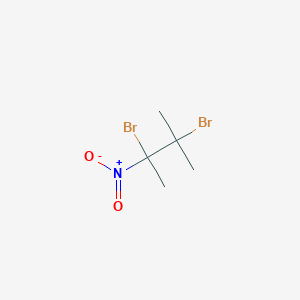
2,3-Dibromo-2-methyl-3-nitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-methyl-3-nitrobutane is an organic compound with the molecular formula C₅H₉Br₂NO₂ It is a derivative of butane, where two bromine atoms and one nitro group are substituted at the second and third positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-methyl-3-nitrobutane can be achieved through the bromination of 2-methyl-3-nitrobutane. The reaction typically involves the addition of bromine (Br₂) to the double bond of 2-methyl-3-nitrobutane under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The bromine addition is a rapid process, and the progress can be monitored by the disappearance of the red color of bromine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Elimination: Sodium amide (NaNH₂) in liquid ammonia.
Major Products:
Substitution: 2-methyl-3-nitrobutanol.
Reduction: 2,3-dibromo-2-methylbutanamine.
Elimination: 2-methyl-3-nitrobutene.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-methyl-3-nitrobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and bromine substituents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-methyl-3-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and reduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-2-methylbutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dibromo-3-nitrobutane: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2,3-Dibromo-2-methyl-3-nitrobutane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
62545-01-1 |
|---|---|
Molekularformel |
C5H9Br2NO2 |
Molekulargewicht |
274.94 g/mol |
IUPAC-Name |
2,3-dibromo-2-methyl-3-nitrobutane |
InChI |
InChI=1S/C5H9Br2NO2/c1-4(2,6)5(3,7)8(9)10/h1-3H3 |
InChI-Schlüssel |
HCAZQYFFVUPBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)([N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)

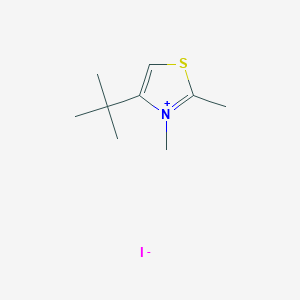
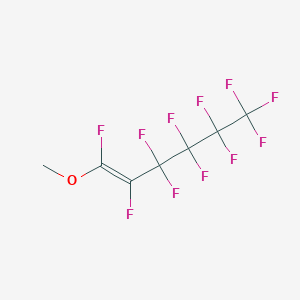
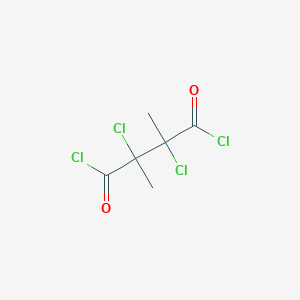
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
